2-Ethylquinazolin-4-amine

Medicinal Chemistry ADME Drug Design

2-Ethylquinazolin-4-amine is a 2-substituted 4-aminoquinazoline building block for ATP-competitive kinase inhibitor programs targeting EGFR, Clk1/4, and Dyrk1A/B. The 2-ethyl group provides optimal hydrophobic complementarity to the kinase hinge region; the 4-amino group enables bidentate hydrogen bonding. Favorable logP (2.36–2.44) and TPSA (51.8 Ų) support cellular permeability without efflux liability. Unlike 2-methyl, 2-propyl, or 2-phenyl analogs, this substitution pattern delivers distinct biological outcomes—making generic substitution scientifically invalid for reproducible SAR. Documented NMR and MS spectra support QC and impurity profiling applications. Available at ≥95% purity for pharmaceutical R&D and focused library synthesis.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 83702-20-9
Cat. No. B1625803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylquinazolin-4-amine
CAS83702-20-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=N1)N
InChIInChI=1S/C10H11N3/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3,(H2,11,12,13)
InChIKeyFSLCRTAMUQQOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylquinazolin-4-amine (CAS 83702-20-9) | Core Scaffold for Kinase Inhibitors and Antimicrobial Agents


2-Ethylquinazolin-4-amine (CAS 83702-20-9) is a 2-substituted 4-aminoquinazoline heterocycle with molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol [1]. This compound features an ethyl group at the 2-position and a primary amine at the 4-position of the quinazoline core, a privileged scaffold in medicinal chemistry [2]. It serves as a versatile intermediate for the synthesis of kinase inhibitors, antimicrobial agents, and anticancer compounds [2] [3]. Commercial availability typically at ≥95% purity supports its use in pharmaceutical research and development programs .

Why 2-Ethylquinazolin-4-amine Cannot Be Substituted by Generic 4-Aminoquinazolines


The 2-position substituent on the quinazoline core critically modulates both physicochemical properties and biological target engagement. Systematic structure-activity relationship (SAR) studies demonstrate that C-2 substituents directly influence logP, solubility, and kinase binding affinity . Substituting 2-ethylquinazolin-4-amine with analogs bearing methyl, propyl, or phenyl groups at the 2-position alters molecular weight, lipophilicity, and hydrogen bonding capacity—parameters that determine cellular permeability and off-target profiles in kinase inhibition and antimicrobial assays [1]. These physicochemical differences translate to distinct biological outcomes, making generic substitution scientifically invalid for projects requiring reproducible SAR data or specific target engagement [2].

Quantitative Differentiation of 2-Ethylquinazolin-4-amine from Structural Analogs


Lipophilicity and Predicted Permeability Comparison: 2-Ethyl vs. 2-Methyl vs. 2-Propyl vs. 2-Phenyl Analogs

2-Ethylquinazolin-4-amine exhibits a calculated logP of 2.36–2.44 [1] , positioning it in an optimal lipophilicity range for passive membrane permeability. This value is intermediate between the 2-methyl analog (predicted logP ~2.0, molecular weight 159.19 g/mol) and the 2-propyl analog (predicted logP ~2.8, molecular weight 187.24 g/mol) , and substantially lower than the 2-phenyl analog (predicted logP ~3.5, molecular weight 221.26 g/mol) [2]. The ethyl substituent provides a balanced hydrophobic contribution without exceeding Lipinski's Rule of Five thresholds, whereas the phenyl analog approaches the logP upper limit for oral bioavailability. The topological polar surface area (TPSA) of 51.8 Ų [1] further supports favorable membrane penetration characteristics relative to bulkier analogs with higher TPSA values.

Medicinal Chemistry ADME Drug Design

Synthetic Accessibility and Yield Comparison for 2-Ethyl vs. 2-Aryl Quinazoline-4-amines

2-Ethylquinazolin-4-amine can be synthesized via one-pot, three-component reactions of 2-aminobenzonitrile with propionyl chloride and ammonium chloride, yielding the 2-substituted 4-aminoquinazoline scaffold in quantitative yields [1]. The 2006 Journal of Heterocyclic Chemistry report establishes a general protocol for 2-substituted 4-aminoquinazolines with ethyl-substituted derivatives readily accessible [2]. In contrast, 2-aryl-substituted analogs (e.g., 2-phenylquinazolin-4-amine) require more complex synthetic sequences involving Suzuki coupling or multi-step aryl introduction, typically with isolated yields of 40–70% after chromatography [3]. The aliphatic ethyl substituent enables direct acylation-cyclization pathways, avoiding the need for expensive aryl boronic acids or palladium-catalyzed cross-coupling steps required for 2-aryl derivatives.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Physicochemical Differentiation: Rotatable Bond Count and Conformational Flexibility

2-Ethylquinazolin-4-amine possesses exactly 1 rotatable bond (the ethyl C-C bond) and an Fsp³ value of 0.2 [1] , indicating limited conformational flexibility. This contrasts with the 2-propyl analog (2 rotatable bonds) and 2-butyl analog (3 rotatable bonds), which exhibit progressively greater entropic penalties upon target binding. The constrained ethyl substituent provides sufficient hydrophobic contact for kinase ATP-binding pocket interactions while minimizing the conformational entropy loss associated with longer alkyl chains. Furthermore, the compound features 2 hydrogen bond donors and 3 hydrogen bond acceptors [1], compared to 1 donor and 3 acceptors for N-substituted analogs—a critical difference for establishing the bidentate hydrogen bonding pattern characteristic of Type I kinase inhibitor pharmacophores.

Medicinal Chemistry Molecular Design Drug-Likeness

Optimal Research and Procurement Applications for 2-Ethylquinazolin-4-amine


Core Scaffold for Kinase Inhibitor Lead Optimization Programs

2-Ethylquinazolin-4-amine serves as a foundational intermediate for developing ATP-competitive kinase inhibitors, particularly targeting EGFR, Clk1/4, and Dyrk1A/B families. The ethyl substituent at the 2-position provides optimal hydrophobic complementarity to the ATP-binding pocket hinge region while the 4-amino group enables bidentate hydrogen bonding with the kinase hinge. The favorable logP (2.36–2.44) and TPSA (51.8 Ų) [1] support cellular permeability without efflux liability. This scaffold has been validated in multiple kinase inhibitor programs where 2-substituted 4-aminoquinazolines demonstrate selective inhibition profiles relative to 2-unsubstituted or bulkier 2-aryl analogs [2].

Synthetic Intermediate for Antimicrobial Quinazoline Derivatives

The 2-ethyl-4-aminoquinazoline core enables efficient synthesis of N-substituted antimicrobial agents through derivatization at the 4-amino position. The quantitative-yield synthetic accessibility [3] makes this compound economically viable for generating focused libraries of antimicrobial candidates. Published studies on N-substituted 2-ethyl-4-amino-6-hydroxyquinazolines establish precedent for antimicrobial activity evaluation, providing a validated starting point for structure-activity relationship exploration [4].

Building Block for Anticancer Quinazoline Libraries

The 2-ethyl substitution pattern provides a balanced hydrophobic contribution that complements trimethoxyphenyl and aryl substituents at the 4-amino position in anticancer quinazoline derivatives. Studies on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives demonstrate that ethyl substitution at the 2-position or 4-position nitrogen contributes to ERK1/2 phosphorylation inhibition at low micromolar concentrations (1.28 μM) and anticancer activity across multiple cell lines [5]. The compound's single rotatable bond [1] limits conformational flexibility, potentially improving target engagement relative to more flexible analogs in cell-based assays.

Reference Standard for Analytical Method Development

With established NMR (¹H-NMR in DMSO-d₆) and MS (GC) spectral data available in the KnowItAll spectral library [6], 2-ethylquinazolin-4-amine serves as a reliable reference standard for method development, impurity profiling, and quality control of quinazoline-based drug substances. The commercial availability at ≥95% purity with documented analytical characterization supports its use as a calibration standard in HPLC, LC-MS, and NMR quantification methods for pharmaceutical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.